Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: is a spirocyclic compound that features a unique structural framework. The spirocyclic scaffold is characterized by a bicyclic system where two rings are connected through a single atom. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and its utility as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can be achieved through several synthetic routes. One common approach involves the annulation of a cyclopentane ring with a four-membered ring. This method employs readily available starting materials and conventional chemical transformations. The reaction conditions typically involve the use of strong bases and catalysts to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethynyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Wirkmechanismus
The mechanism of action of tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique three-dimensional interactions with biological molecules, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways would depend on the specific biological context and the functional groups present on the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Tert-butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide
- Tert-butyl 3-oxoazetidine-1-carboxylate
Uniqueness
Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is unique due to the presence of the ethynyl group, which provides additional reactivity and potential for further functionalization. This distinguishes it from other similar spirocyclic compounds, which may lack this reactive site and therefore have different chemical and biological properties .
Biologische Aktivität
Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound notable for its unique structural framework and potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Molecular Characteristics:
Property | Value |
---|---|
Molecular Formula | C13H19NO3 |
Molecular Weight | 237.29 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C13H19NO3/c1-5-10... |
SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)C#C |
This compound features a spirocyclic structure that allows for unique three-dimensional interactions with biological molecules, potentially influencing enzyme activity or receptor binding .
Synthesis Methods
The synthesis of this compound can be achieved through various synthetic routes, typically involving the annulation of cyclopentane with a four-membered ring. Key reaction conditions include:
- Strong Bases: To facilitate the formation of the spirocyclic structure.
- Catalysts: To optimize reaction efficiency and yield.
Industrial production may utilize continuous flow reactors to enhance scalability and consistency in yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The presence of the ethynyl group enhances its reactivity, allowing it to modulate various biological processes, including:
- Enzyme Modulation: Potential inhibition or activation of enzyme pathways.
- Receptor Binding: Interaction with specific receptors that may lead to therapeutic effects.
Further studies are needed to elucidate the precise molecular targets and pathways influenced by this compound .
Cytotoxicity Studies
Research has shown that compounds within this class often display low cytotoxicity while maintaining high potency against target cells. This characteristic makes them attractive candidates for further drug development aimed at minimizing side effects in patients .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Unique Features |
---|---|
Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane | Lacks ethynyl group; lower reactivity |
Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane | Different functional groups; varied biological activity |
Tert-butyl 3-oxoazetidine | Distinct structural framework; different applications |
The ethynyl group in tert-butyl 7-ethynyl enhances its reactivity compared to these similar compounds, potentially leading to different biological outcomes .
Eigenschaften
Molekularformel |
C13H19NO3 |
---|---|
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C13H19NO3/c1-5-10-6-13(16-7-10)8-14(9-13)11(15)17-12(2,3)4/h1,10H,6-9H2,2-4H3 |
InChI-Schlüssel |
KQTKPCDSAACEPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.